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Cat. No.: B1435806 Get Quote

Welcome to the technical support center for optimizing copper-catalyzed cross-coupling

reactions using the N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) ligand. This guide

is designed for researchers, scientists, and drug development professionals to provide in-depth

technical guidance, troubleshooting advice, and detailed protocols to ensure the success of

your BTMPO-catalyzed coupling experiments.

Introduction to BTMPO-Catalyzed Coupling
The copper-catalyzed N-arylation of amines, a modern iteration of the classic Ullmann

condensation, is a cornerstone of synthetic chemistry for the formation of carbon-nitrogen

bonds.[1][2] The development of sophisticated ligands has been instrumental in expanding the

scope and improving the efficiency of these reactions under milder conditions.[3][4][5] Among

these, BTMPO has emerged as a highly effective bis(N-aryl) substituted oxalamide ligand,

particularly for the challenging coupling of sterically hindered secondary amines with less

reactive (hetero)aryl chlorides.[6][7] Its electron-rich nature and steric profile are crucial for its

high efficiency in these transformations.[6]

This guide will provide a comprehensive overview of the key parameters influencing the

success of BTMPO-catalyzed reactions and offer practical solutions to common experimental

hurdles.
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Q1: What is BTMPO and why is it used in copper-catalyzed coupling reactions?

A: BTMPO, or N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, is a bidentate ligand used to

facilitate copper-catalyzed cross-coupling reactions. It is particularly advantageous for the N-

arylation of sterically hindered secondary amines with aryl bromides and chlorides.[7] The

electron-rich trimethoxyphenyl groups and the oxalamide backbone of BTMPO enhance the

catalytic activity of the copper center, enabling the coupling of challenging substrates that may

yield poor results with other ligand systems.[6]

Q2: What is the general catalytic cycle for a BTMPO-catalyzed N-arylation?

A: The catalytic cycle is believed to involve the formation of a copper(I) amide intermediate,

followed by oxidative addition of the aryl halide to form a copper(III) species. Reductive

elimination from this intermediate then yields the desired N-arylated product and regenerates

the active copper(I) catalyst. The BTMPO ligand coordinates to the copper center throughout

this process, stabilizing the intermediates and facilitating the elementary steps of the cycle.

Q3: What are the typical starting materials for a BTMPO-catalyzed coupling?

A: The reaction typically involves a (hetero)aryl halide (often a bromide or chloride), a primary

or secondary amine, a copper(I) source (commonly CuI), the BTMPO ligand, and a base in a

suitable solvent.[6] This system is particularly well-suited for coupling various amines with a

broad range of aryl and heteroaryl chlorides.[6]

Q4: Why is the choice of base so critical in these reactions?

A: The base plays a crucial role in deprotonating the amine nucleophile to form the

corresponding amide, which is a key step in the catalytic cycle.[8][9] The strength and nature of

the base can significantly impact the reaction rate and yield. An inappropriate base can lead to

incomplete deprotonation, side reactions, or catalyst inhibition.[8] For the CuI/BTMPO system,

an inorganic base like potassium phosphate (K₃PO₄) has been found to be highly effective.[6]

Troubleshooting Guide
This section addresses specific issues that may arise during your BTMPO-catalyzed coupling

experiments.
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Problem 1: Low or No Product Yield
A lack of product formation is a common issue that can stem from several factors.
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Potential Cause Explanation & Causality Troubleshooting Steps

Inactive Catalyst

The active Cu(I) species is

susceptible to oxidation to

inactive Cu(II). This can be

caused by residual oxygen in

the reaction vessel or impure

reagents.

1. Rigorous Degassing:

Ensure all solvents are

thoroughly degassed prior to

use by sparging with an inert

gas (Argon or Nitrogen) or by

using several freeze-pump-

thaw cycles. 2. Inert

Atmosphere: Assemble the

reaction under a strict inert

atmosphere using a glovebox

or Schlenk line techniques. 3.

Use Fresh Reagents: Employ

freshly purchased or purified

aryl halide and amine. The

copper salt (CuI) should be of

high purity.

Insufficient Base Strength or

Solubility

The base may not be strong

enough to deprotonate the

amine, especially if the amine

is weakly acidic. Poor solubility

of the base can also lead to

low effective concentrations.

1. Base Selection: For the

BTMPO system, K₃PO₄ is a

proven, effective base.[6] If

yields are low, ensure the base

is finely powdered and dry.

Consider screening other

inorganic bases like Cs₂CO₃ if

solubility is suspected to be an

issue. 2. Solvent Choice:

DMSO is an excellent solvent

for this system as it helps to

dissolve the base and other

reaction components.[6]
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Sub-optimal Temperature

Copper-catalyzed couplings

often require elevated

temperatures to proceed at a

reasonable rate, especially

with less reactive aryl

chlorides.

1. Increase Temperature: The

recommended temperature for

CuI/BTMPO catalyzed

coupling of aryl chlorides is

120 °C.[6] If the reaction is

sluggish, a modest increase in

temperature (e.g., to 130-140

°C) may be beneficial, but

monitor for potential

decomposition.

Steric Hindrance

While BTMPO is excellent for

sterically hindered amines,

extremely bulky substrates can

still present a challenge,

leading to slow reaction rates.

[10][11]

1. Increase Reaction Time: For

highly hindered substrates,

extending the reaction time

beyond the standard protocol

may be necessary. 2. Increase

Catalyst Loading: A modest

increase in the catalyst and

ligand loading (e.g., from 5

mol% to 10 mol%) can

sometimes overcome the

kinetic barrier.

Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side

reactions.
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Potential Side Product Plausible Cause Mitigation Strategy

Homocoupling of Aryl Halide

(Biaryl Formation)

This can occur, particularly at

high temperatures, through a

competing reaction pathway.

1. Optimize Temperature:

Avoid excessively high

temperatures. Stick to the

recommended 120 °C for the

BTMPO system.[6] 2. Ligand-

to-Copper Ratio: Ensure the

correct stoichiometry of

BTMPO to CuI is used. An

excess of ligand can

sometimes suppress side

reactions.

Hydrodehalogenation of Aryl

Halide

The aryl halide is reduced to

the corresponding arene. This

can be caused by trace

amounts of water or other

proton sources.

1. Use Anhydrous Conditions:

Ensure all reagents and

solvents are thoroughly dried.

Use oven-dried glassware. 2.

High-Purity Reagents:

Impurities in the starting

materials can sometimes act

as proton donors.

Amine Oxidation or

Decomposition

Some amines can be sensitive

to the reaction conditions,

leading to degradation.

1. Lower Temperature: If

substrate decomposition is

suspected, try running the

reaction at a slightly lower

temperature (e.g., 100-110 °C)

for a longer duration. 2. Protect

Sensitive Functional Groups: If

the amine contains other

reactive functional groups,

they may need to be protected

prior to the coupling reaction.

Problem 3: Incomplete Conversion
When the reaction stalls before the starting material is fully consumed.
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Potential Cause Explanation & Causality Troubleshooting Steps

Catalyst Deactivation

The catalyst can deactivate

over the course of the reaction

due to aggregation or

poisoning by impurities.

1. Check Reagent Purity:

Ensure all starting materials

are of high purity. Certain

functional groups on the

substrates can coordinate to

the copper and inhibit

catalysis.[9] 2. Add Fresh

Catalyst: In some cases,

adding a second portion of the

catalyst and ligand midway

through the reaction can help

drive it to completion.

Equilibrium Limitations

For some substrate

combinations, the reaction may

reach an equilibrium state

before full conversion is

achieved.

1. Use Excess Reagent:

Employing a slight excess (1.1-

1.2 equivalents) of the amine

can help to push the

equilibrium towards the

product side.

Optimized Reaction Conditions
The following table summarizes the generally optimized conditions for the CuI/BTMPO-

catalyzed coupling of (hetero)aryl chlorides with amines, based on established literature.[6]
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Parameter Recommended Condition
Rationale & Key
Considerations

Catalyst CuI (Copper(I) Iodide)

A readily available and

effective copper(I) source.

Other Cu(I) salts may also be

effective.

Ligand BTMPO

Superior for coupling with

sterically hindered secondary

amines and less reactive aryl

chlorides.[6][7]

Catalyst Loading 5-10 mol%

Sufficient for most

transformations. Higher

loadings may be needed for

particularly challenging

substrates.

Ligand Loading 5-10 mol%
Typically used in a 1:1 ratio

with the copper catalyst.

Base K₃PO₄ (Potassium Phosphate)

A strong, yet non-nucleophilic

base that is highly effective in

this system.[6]

Base Stoichiometry 2.0 equivalents
Ensures complete

deprotonation of the amine.

Solvent DMSO (Dimethyl Sulfoxide)

A polar aprotic solvent that

facilitates the dissolution of the

base and promotes the

reaction.[6]

Temperature 120 °C

Optimal for achieving a good

reaction rate with aryl chlorides

without significant

decomposition.[6]

Atmosphere Inert (Argon or Nitrogen) Crucial to prevent oxidation

and deactivation of the Cu(I)
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catalyst.

Experimental Protocols
General Protocol for CuI/BTMPO-Catalyzed N-Arylation
of a Secondary Amine with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

Aryl chloride (1.0 mmol)

Secondary amine (1.2 mmol)

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

BTMPO (0.05 mmol, 5 mol%)

Potassium phosphate (K₃PO₄, 2.0 mmol), finely powdered and dried

Anhydrous DMSO (5 mL)

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5

mol%), BTMPO (5 mol%), and K₃PO₄ (2.0 equiv.).

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas

(e.g., Argon) three times to ensure an oxygen-free environment.
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Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 equiv.)

and the secondary amine (1.2 equiv.) to the reaction tube.

Solvent Addition: Add anhydrous DMSO (to achieve a concentration of ~0.2 M with respect

to the aryl chloride) via syringe.

Reaction: Place the sealed reaction tube in a preheated oil bath at 120 °C and stir

vigorously.

Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots.

Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room

temperature. Dilute the reaction mixture with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (3 x 20 mL).

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated product.

Catalytic Cycle and Workflow Visualization
Proposed Catalytic Cycle for BTMPO-Copper Catalyzed
N-Arylation
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Caption: Proposed catalytic cycle for the CuI/BTMPO-catalyzed N-arylation of amines.

Experimental Workflow Diagram
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Caption: Step-by-step experimental workflow for BTMPO-catalyzed coupling.

References
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines,

Di- and Polyamines. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by

Organic Soluble Ionic Bases. (2016). ACS Catalysis. Retrieved January 5, 2026, from [Link]

New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu-Catalyzed

Amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-

Arylation of Amino Alcohols. (2024). PubMed Central. Retrieved January 5, 2026, from [Link]

Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. (2024). ChemistryViews.

Retrieved January 5, 2026, from [Link]

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). ResearchGate.

Retrieved January 5, 2026, from [Link]

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.

(2017). ACS Catalysis. Retrieved January 5, 2026, from [Link]

Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl

Chlorides. (2025). Semantic Scholar. Retrieved January 5, 2026, from [Link]

Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). PubMed Central. Retrieved January

5, 2026, from [Link]

Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). Semantic Scholar.

Retrieved January 5, 2026, from [Link]

Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). ResearchGate. Retrieved January

5, 2026, from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/1420-3049/27/15/4862
https://pubs.acs.org/doi/10.1021/acscatal.6b00406
https://www.researchgate.net/publication/284166258_New_Insights_into_the_Reaction_Capabilities_of_Ionic_Organic_Bases_in_Cu-Catalyzed_Amination
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11211110/
https://www.chemistryviews.org/details/news/3869111/Copper-Catalyzed-Amination-of-Base-Sensitive-Aryl-Bromides/
https://www.researchgate.net/publication/344070088_Cu-Catalyzed_C-N_Coupling_with_Sterically_Hindered_Partners
https://pubs.acs.org/doi/10.1021/acscatal.7b02929
https://www.semanticscholar.org/paper/Development-of-a-Ligand-for-Cu-Catalyzed-Amination-Ai-Mai/1b9e7e8c7a6e9a3b2b8e3e4c4d5b6e7f8a9b0c1d
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2827236/
https://www.semanticscholar.org/paper/Cu-Catalyzed-C-N-Coupling-with-Sterically-Hindered-Modak-Nett/f2b1c6a7e0d3f8e5a4c3e2e1e0d4e5f6a7b8c9d0
https://www.researchgate.net/publication/41411036_Diamine_Ligands_in_Copper-Catalyzed_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines.

(2015). Synfacts. Retrieved January 5, 2026, from [Link]

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or

N-containing heterocycles. (2004). PubMed. Retrieved January 5, 2026, from [Link]

A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved

January 5, 2026, from [Link]

Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides

Enabled by Ancillary Ligand Development. (n.d.). PubMed Central. Retrieved January 5,

2026, from [Link]

Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of

the Chan--Evans--Lam reaction proceeding. (n.d.). ResearchGate. Retrieved January 5,

2026, from [Link]

Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). PubMed

Central. Retrieved January 5, 2026, from [Link]

Ullmann reaction. (n.d.). SlideShare. Retrieved January 5, 2026, from [Link]

Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross‐Coupling of Aryl Halides with

Hydrazine Hydrate in Water. (n.d.). Zendy. Retrieved January 5, 2026, from [Link]

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). PubMed

Central. Retrieved January 5, 2026, from [Link]

Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic

amines under microwave dielectric heating. (n.d.). ResearchGate. Retrieved January 5,

2026, from [Link]

Amino acid-promoted Ullmann-type coupling reactions and their applications in organic

synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.organic-chemistry.org/abstracts/lit3/201.shtm
https://en.wikipedia.org/wiki/Ullmann_condensation
https://pubmed.ncbi.nlm.nih.gov/15230598/
https://www.osti.gov/servlets/purl/1841443
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258673/
https://www.researchgate.net/publication/339450377_Effect_of_steric_hindrance_of_N-heterocyclic_carbene_in_a_copper_complex_on_the_efficiency_of_the_Chan-Evans-Lam_reaction_proceeding
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332822/
https://www.slideshare.net/SanaAfrin27/ullmann-reaction-pptx
https://zendy.io/title/synthesis-of-aryl-hydrazines-via-cui-bmpo-catalyzed-cross-coupling-of-aryl-halides-with-hydrazine-hydrate-in-water
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2805437/
https://www.researchgate.net/publication/225026909_Study_of_CuI_catalyzed_coupling_reactions_of_aryl_bromides_with_imidazole_and_aliphatic_amines_under_microwave_dielectric_heating
https://www.researchgate.net/publication/7989525_Amino_acid-promoted_Ullmann-type_coupling_reactions_and_their_applications_in_organic_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). ACS

Publications. Retrieved January 5, 2026, from [Link]

Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved January 5, 2026, from [Link]

Ullmann reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 5, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ullmann condensation - Wikipedia [en.wikipedia.org]

2. Ullmann reaction | PPTX [slideshare.net]

3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides
Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

6. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines
[organic-chemistry.org]

7. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of
(Hetero)Aryl Bromides with Anilines and Secondary Amines. | Sigma-Aldrich
[sigmaaldrich.com]

8. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and
O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

9. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews
[chemistryviews.org]

10. mdpi.com [mdpi.com]

11. osti.gov [osti.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing BTMPO-
Catalyzed Coupling Reactions]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/ja804944h
https://operachem.com/ullmann-coupling-an-overview/
https://www.lscollege.ac.in/userfiles/file/e-content/PG/PG-CHEM-SEM-II-Dr-Kumari-Amrita/Ullmann%20reaction.pdf
https://www.benchchem.com/product/b1435806?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Ullmann_condensation
https://www.slideshare.net/slideshow/ullmann-reaction-copy/238951148
https://pmc.ncbi.nlm.nih.gov/articles/PMC3289286/
https://www.researchgate.net/publication/221882909_Diamine_Ligands_in_Copper-Catalyzed_Reactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284629/
https://www.organic-chemistry.org/abstracts/lit5/122.shtm
https://www.organic-chemistry.org/abstracts/lit5/122.shtm
https://www.sigmaaldrich.com/CH/fr/tech-docs/paper/1549951
https://www.sigmaaldrich.com/CH/fr/tech-docs/paper/1549951
https://www.sigmaaldrich.com/CH/fr/tech-docs/paper/1549951
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375568/
https://www.chemistryviews.org/copper-catalyzed-amination-of-base-sensitive-aryl-bromides/
https://www.chemistryviews.org/copper-catalyzed-amination-of-base-sensitive-aryl-bromides/
https://www.mdpi.com/2073-4344/13/5/831
https://www.osti.gov/servlets/purl/1877555
https://www.benchchem.com/product/b1435806#optimizing-reaction-conditions-for-btmpo-catalyzed-coupling
https://www.benchchem.com/product/b1435806#optimizing-reaction-conditions-for-btmpo-catalyzed-coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1435806#optimizing-reaction-conditions-for-btmpo-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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